
9H-Purin-6-amine acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9H-Purin-6-amine acetate: is a derivative of purine, a heterocyclic aromatic organic compound. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and biochemistry. The acetate form enhances its solubility and stability, making it more suitable for various experimental and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Purin-6-amine acetate typically involves the reaction of 9H-Purin-6-amine with acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation of the amine group. The product is then purified using column chromatography .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes using larger reactors, maintaining precise temperature control, and employing continuous flow techniques to enhance yield and purity. The use of automated purification systems can further streamline the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 9H-Purin-6-amine acetate can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of reduced purine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Alkyl halides, amines, and other nucleophiles under reflux conditions.
Major Products Formed:
Oxidation: Oxidized purine derivatives.
Reduction: Reduced purine derivatives.
Substitution: Substituted purine derivatives with various functional groups.
Scientific Research Applications
Chemistry: 9H-Purin-6-amine acetate is used as a building block in the synthesis of more complex purine derivatives. It serves as a precursor for the development of novel compounds with potential therapeutic applications .
Biology: In biological research, this compound is used to study the role of purine derivatives in cellular processes. It is also employed in the development of probes for imaging and diagnostic applications .
Medicine: Its derivatives have shown promise in inhibiting key enzymes and pathways involved in disease progression .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its stability and solubility make it an ideal candidate for various formulations .
Mechanism of Action
The mechanism of action of 9H-Purin-6-amine acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt key biochemical pathways, leading to therapeutic effects .
Comparison with Similar Compounds
9H-Purin-6-amine: The parent compound, which lacks the acetate group.
6-Chloro-9H-purin-2-amine: A chlorinated derivative with different reactivity and applications.
9-Benzyl-9H-purin-6-amine: A benzylated derivative with enhanced lipophilicity.
Uniqueness: 9H-Purin-6-amine acetate is unique due to its enhanced solubility and stability compared to its parent compound. The acetate group also provides additional sites for chemical modification, allowing for the development of a wide range of derivatives with diverse biological activities .
Properties
Molecular Formula |
C7H9N5O2 |
|---|---|
Molecular Weight |
195.18 g/mol |
IUPAC Name |
acetic acid;7H-purin-6-amine |
InChI |
InChI=1S/C5H5N5.C2H4O2/c6-4-3-5(9-1-7-3)10-2-8-4;1-2(3)4/h1-2H,(H3,6,7,8,9,10);1H3,(H,3,4) |
InChI Key |
RWTIGBYIABCFDF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C1=NC2=NC=NC(=C2N1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methyl-1H-imidazo[4,5-h]quinolin-5-amine](/img/structure/B11899821.png)
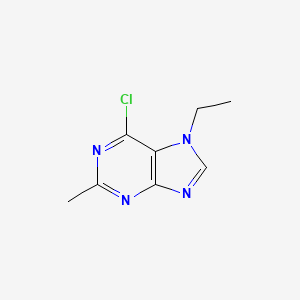
![4-Oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylic acid](/img/structure/B11899846.png)
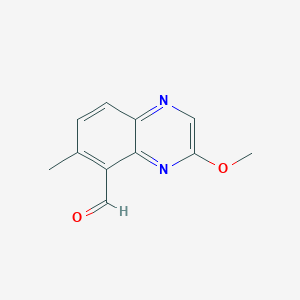

![1-Hydroxyspiro[3.5]nonan-7-one ethylene glycol acetal](/img/structure/B11899868.png)

![3-Methyl-3,4-dihydro-2h-naphtho[2,1-e][1,3]oxazine](/img/structure/B11899882.png)
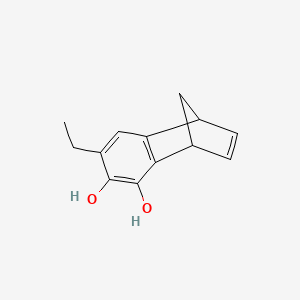
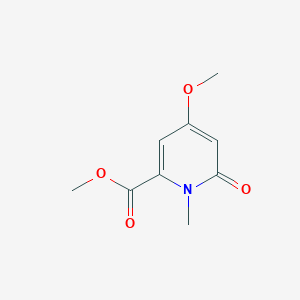
![Ethyl 7-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B11899908.png)
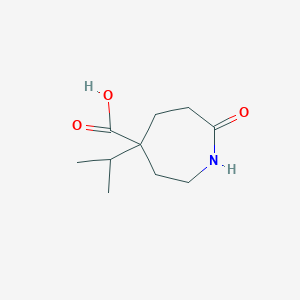
![2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid](/img/structure/B11899913.png)

